![molecular formula C15H16FNO2 B7498693 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is an organic compound that features a fluorinated phenoxy group attached to a phenyl ring, which is further connected to an aminoethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-(4-fluorophenoxy)benzaldehyde through a nucleophilic aromatic substitution reaction between 4-fluorophenol and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-(4-fluorophenoxy)benzaldehyde is then subjected to reductive amination with ethanolamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]acetaldehyde.
Reduction: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethane.
Substitution: Formation of 2-[[4-(4-methoxyphenoxy)phenyl]methylamino]ethanol.
科学研究应用
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
作用机制
The mechanism of action of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the aminoethanol moiety can facilitate interactions with hydrogen bond donors and acceptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[[4-(4-Methoxyphenoxy)phenyl]methylamino]ethanol
- 2-[[4-(4-Nitrophenoxy)phenyl]methylamino]ethanol
- 2-[[4-(4-Bromophenoxy)phenyl]methylamino]ethanol
Uniqueness
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins compared to its analogs with different substituents.
属性
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-13-3-7-15(8-4-13)19-14-5-1-12(2-6-14)11-17-9-10-18/h1-8,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSWQVAIMWOQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
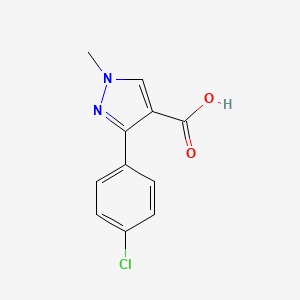
![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
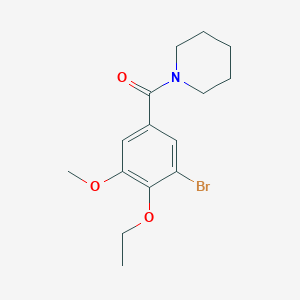
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)
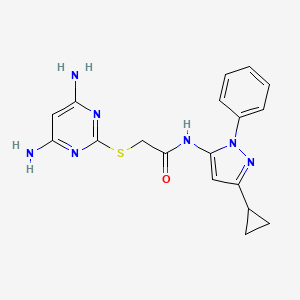
![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
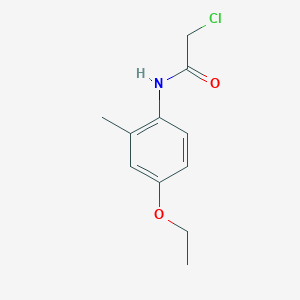
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
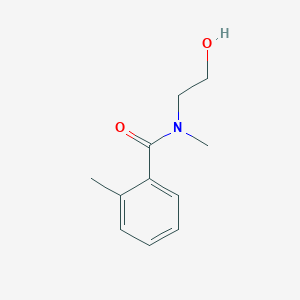
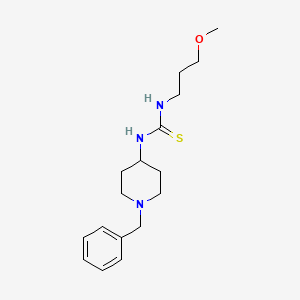
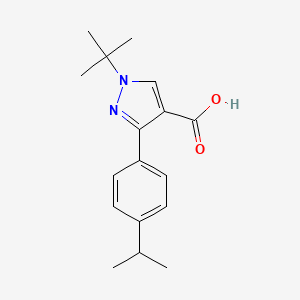
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
